molecular formula C₁₃H10Cl₃N₃O₂ B591144 N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 1378872-36-6

N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide

Cat. No. B591144
CAS RN: 1378872-36-6
M. Wt: 346.6
InChI Key: SZYDKEIZVCSYNB-TWGQIWQCSA-N
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Description

N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide, or NPTCPA, is a synthetic compound that has been studied for its potential applications in scientific research. NPTCPA has been used as an inhibitor of enzymes, as a potential therapeutic agent, and as an adjuvant in vaccine development.

Scientific Research Applications

Antioxidant Activity

In a study focusing on pyrazole-acetamide derivatives, compounds were synthesized and characterized, including their antioxidant activity. While not directly related to N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide, these findings are relevant due to the structural similarity of pyrazole-acetamide derivatives. These compounds demonstrated significant antioxidant activity, suggesting potential research applications in fields related to oxidative stress and its impact on health (Chkirate et al., 2019).

Anticancer Properties

Another study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluated its anticancer activity through in silico modeling targeting the VEGFr receptor. Although this compound is different, it provides insight into the potential use of related acetamide derivatives in cancer research, especially for targeted drug development (Sharma et al., 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research involving bioactive benzothiazolinone acetamide analogs, including studies on vibrational spectra, electronic properties, and photochemical modeling, indicates the potential of acetamide derivatives in photovoltaic applications. These compounds have shown good light harvesting efficiency, making them candidates for use in dye-sensitized solar cells. Additionally, molecular docking studies have been conducted to understand binding interactions with proteins like Cyclooxygenase 1 (COX1), suggesting possible applications in drug development (Mary et al., 2020).

properties

IUPAC Name

N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20)/b18-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEDPFICKAIHKD-NGYBGAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378872-36-6
Record name 1378872-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological target of ML239?

A1: ML239 has shown potent and selective inhibitory activity against breast cancer stem cell-like cells (CSCs) []. While the exact target remains under investigation, gene expression studies indicate ML239 alters gene expression within the NF-κB pathway in CSCs [].

Q2: How does ML239 impact the NF-κB pathway in breast cancer stem cells?

A2: Research suggests that ML239 treatment leads to altered gene expression patterns within the NF-κB pathway specifically in breast CSC-like cells, but not in isogenic control cell lines []. This suggests a targeted effect on this pathway, which is often dysregulated in cancer. Further research is needed to elucidate the precise mechanism of action.

Q3: What is the molecular formula and weight of ML239?

A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of ML239.

Q4: Is there any spectroscopic data available for characterizing ML239?

A4: The provided research snippets do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for ML239.

Q5: What is the dissolution rate of ML239?

A5: The provided research does not delve into the specific dissolution rate of ML239. Understanding its dissolution profile is crucial for potential pharmaceutical applications, as it influences the rate and extent of drug absorption.

Q6: Has ML239 been incorporated into any specific formulations, and if so, what are their applications?

A6: The provided research excerpts do not mention specific formulations developed for ML239 or their potential applications. Formulating a compound is crucial for optimizing its delivery, stability, and ultimately its therapeutic efficacy.

Q7: How do structural modifications of the ML239 scaffold influence its biological activity?

A7: Research on ML239 analogs, particularly those with variations in the acyl hydrazone scaffold, revealed a range of potencies against breast CSCs, from 790 nM to inactive []. This suggests that even minor structural alterations can significantly impact its activity and highlights the importance of SAR studies in optimizing drug candidates.

Q8: Does ML239 exhibit any catalytic properties?

A8: The available research does not present any evidence of ML239 possessing catalytic activity. The focus has primarily been on its potential as an inhibitor of cancer cell growth.

Q9: Have there been any computational studies conducted on ML239, such as molecular docking or QSAR modeling?

A9: The provided research excerpts do not mention any computational studies performed on ML239. Employing computational methods could offer insights into its interactions with potential targets, predict the effects of structural modifications, and guide further optimization efforts.

Q10: What is known about the toxicity profile of ML239?

A10: While ML239 demonstrated selectivity for breast CSCs over certain control cell lines, comprehensive toxicological data are not provided in the research excerpts []. Rigorous toxicity studies are essential for assessing the safety profile of any potential therapeutic compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.